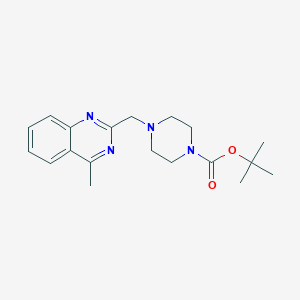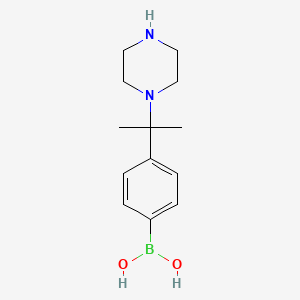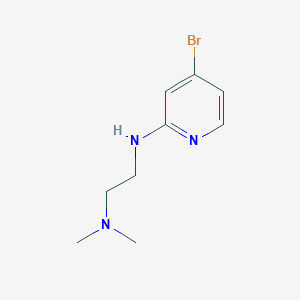
N-(4-bromopyridin-2-yl)-N',N'-dimethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromopyridin-2-yl)-N’,N’-dimethylethane-1,2-diamine is an organic compound that features a bromopyridine moiety attached to a dimethylethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromopyridin-2-yl)-N’,N’-dimethylethane-1,2-diamine typically involves the reaction of 4-bromopyridine with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-bromopyridin-2-yl)-N’,N’-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-(4-bromopyridin-2-yl)-N’,N’-dimethylethane-1,2-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its bromopyridine moiety is a versatile pharmacophore that can interact with various biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties. Its unique structure allows for the design of materials with tailored functionalities.
Biological Research: The compound can be used as a probe to study biological processes and interactions. Its ability to undergo various chemical reactions makes it a useful tool for labeling and tracking biomolecules.
Mecanismo De Acción
The mechanism of action of N-(4-bromopyridin-2-yl)-N’,N’-dimethylethane-1,2-diamine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can form hydrogen bonds, π-π interactions, and other non-covalent interactions with the target molecules, leading to the desired biological effects.
Comparación Con Compuestos Similares
N-(4-bromopyridin-2-yl)-N’,N’-dimethylethane-1,2-diamine can be compared with other similar compounds, such as:
N-(pyridin-2-yl)-N’,N’-dimethylethane-1,2-diamine: This compound lacks the bromine atom on the pyridine ring, which may affect its reactivity and biological activity.
N-(4-chloropyridin-2-yl)-N’,N’-dimethylethane-1,2-diamine: The presence of a chlorine atom instead of bromine can lead to differences in chemical reactivity and interactions with biological targets.
The uniqueness of N-(4-bromopyridin-2-yl)-N’,N’-dimethylethane-1,2-diamine lies in its specific substitution pattern and the presence of the bromine atom, which can influence its chemical and biological properties.
Propiedades
Fórmula molecular |
C9H14BrN3 |
|---|---|
Peso molecular |
244.13 g/mol |
Nombre IUPAC |
N-(4-bromopyridin-2-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C9H14BrN3/c1-13(2)6-5-12-9-7-8(10)3-4-11-9/h3-4,7H,5-6H2,1-2H3,(H,11,12) |
Clave InChI |
FXFNGJSPBCJIKU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC1=NC=CC(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


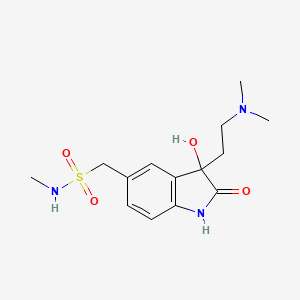

![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
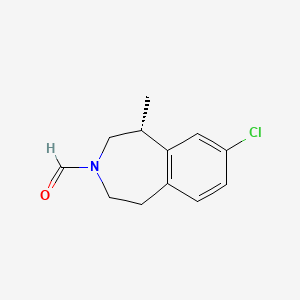
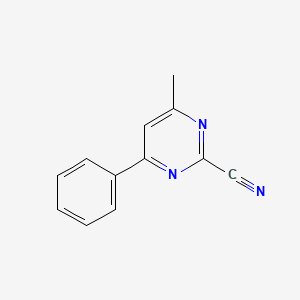
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]hexanamide](/img/structure/B13858880.png)
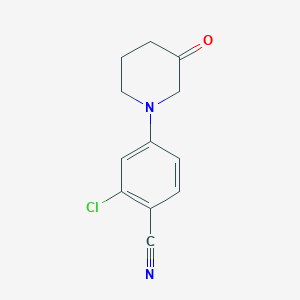
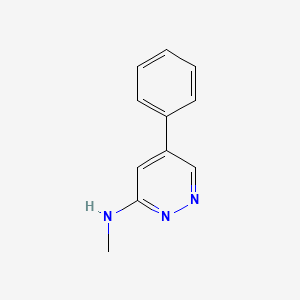
![tert-butyl N-[2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13858900.png)
![[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate](/img/structure/B13858903.png)
